N-Boc-Pyrrolidin-2-(S)-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587842 | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149716-79-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-2-borono-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-Pyrrolidin-2-(S)-ylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a chiral organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of the amino acid L-proline, it serves as a versatile building block in the stereoselective synthesis of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a pyrrolidine moiety into various molecular scaffolds. The pyrrolidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, making this reagent a valuable tool in drug discovery and development. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of this compound.
Chemical and Physical Properties
This compound is typically a white to off-white solid that is stable under standard laboratory conditions, though it is recommended to be stored in a cool, dry place. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction media.
General and Computed Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈BNO₄ | [1] |
| Molecular Weight | 215.06 g/mol | |
| CAS Number | 149682-75-7 | [1] |
| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid | |
| SMILES | CC(C)(C)OC(=O)N1CCCC1B(O)O | [1] |
| Physical Form | Solid | |
| Boiling Point (calculated) | 349.2 °C at 760 mmHg | |
| Heavy Atom Count | 15 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
While specific spectra are often proprietary to commercial suppliers, typical spectroscopic data for this compound are consistent with its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.8 and 3.5 ppm), and a broad signal for the boronic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and signals for the pyrrolidine ring carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H bond (if deprotected), C-H bonds, the C=O of the carbamate, and the B-O bonds of the boronic acid.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis
The synthesis of this compound is not widely detailed in publicly available literature. However, a key strategic approach involves the enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with a suitable boron electrophile. A well-established method for the enantioselective α-functionalization of N-Boc-pyrrolidine has been reported by Campos et al., which provides a foundational protocol for accessing the necessary chiral intermediate.[2][3]
Experimental Protocol: Enantioselective α-Lithiation of N-Boc-Pyrrolidine
This protocol describes the formation of the key (S)-2-lithio-N-Boc-pyrrolidine intermediate, which can then be reacted with a borate reagent to yield the desired boronic acid.
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
-
Triisopropyl borate
-
Aqueous HCl
Procedure:
-
A solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous diethyl ether or MTBE is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
sec-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for several hours to facilitate the formation of the (S)-2-lithio-N-Boc-pyrrolidine-(-)-sparteine complex.
-
Triisopropyl borate is then added to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and then quenched with aqueous HCl.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification is typically achieved through column chromatography to yield the enantiomerically enriched this compound.
Logical Workflow for the Synthesis of the Lithiated Intermediate
Caption: Enantioselective deprotonation of N-Boc-pyrrolidine.
Reactivity and Applications
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the stereospecific introduction of the N-Boc-pyrrolidin-2-yl moiety onto aromatic and heteroaromatic systems.
Suzuki-Miyaura Coupling
While specific, successful examples of Suzuki-Miyaura coupling with this compound are not extensively reported in the literature, the general principles of this reaction are well-established. The closely related Negishi coupling of the corresponding organozinc reagent has been shown to be highly effective.[2][3]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Technical Guide: Stability and Storage of N-Boc-Pyrrolidin-2-(S)-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-Pyrrolidin-2-(S)-ylboronic acid. The information is curated for professionals in research and drug development who utilize this chiral building block in their synthetic endeavors.
Overview and Chemical Profile
This compound is a valuable chiral intermediate in organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. The presence of both a boronic acid moiety and a Boc-protected amine necessitates careful consideration of its stability and handling to ensure its integrity and reactivity.
Chemical Structure:
Recommended Storage Conditions
To maintain the quality and prevent degradation of this compound, the following storage conditions are strongly recommended based on information from various chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer, -20°C is commonly cited. Storage at 2-8°C is also suggested for short-term use. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | Protects against oxidation and moisture-induced hydrolysis. |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light. |
| Moisture | Store in a dry environment. | The compound is sensitive to moisture, which can lead to hydrolysis of the boronic acid. |
| Heat | Avoid exposure to heat. | The compound is heat-sensitive, which can accelerate degradation. |
Potential Degradation Pathways
While specific quantitative stability data for this compound is not extensively published, an understanding of the chemical nature of boronic acids and the N-Boc protecting group allows for the prediction of likely degradation pathways.
Boronic Acid Moiety Degradation
The boronic acid group is susceptible to two primary modes of degradation:
-
Oxidative Deboronation: This is a significant degradation pathway for many boronic acids, especially in the presence of reactive oxygen species. The carbon-boron bond is cleaved, resulting in the formation of the corresponding alcohol, N-Boc-pyrrolidin-2-(S)-ol, and boric acid.
-
Hydrolysis and Anhydride Formation: Boronic acids can reversibly form cyclic anhydrides (boroxines) upon dehydration. While this is a reversible process, the presence of excess water can lead to equilibria that may affect reactivity and accurate quantification.
The following diagram illustrates a potential oxidative degradation pathway.
Caption: Oxidative degradation of the boronic acid.
N-Boc Protecting Group Stability
The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is labile under acidic conditions. Exposure to strong acids will lead to the cleavage of the Boc group, yielding the free amine, pyrrolidin-2-(S)-ylboronic acid, and gaseous byproducts.
Experimental Protocol for Stability and Forced Degradation Studies
To assess the stability of this compound in a laboratory setting, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine the stability-indicating nature of analytical methods. The following is a generalized protocol that can be adapted as needed.
Objective
To evaluate the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Materials and Methods
-
Test Substance: this compound
-
Reagents:
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
-
Apparatus:
-
HPLC system with a suitable detector (e.g., UV, MS)
-
NMR spectrometer
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Experimental Workflow
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Detailed Procedures
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials and keep at room temperature.
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Solution State: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sampling and Analysis: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis if necessary. Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound in each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
-
Assess the mass balance to ensure that all major degradation products are accounted for.
-
Based on the identified degradants, propose the degradation pathways.
-
Analytical Methods for Stability Monitoring
The choice of analytical method is critical for accurately assessing the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is commonly used for the analysis of boronic acids and their derivatives. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) is often effective. UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and quantification of the parent compound and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR can be used to characterize the structure of degradation products and to monitor the stability of the boronic acid moiety.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are its sensitivity to moisture, heat, and oxidizing agents, which can lead to hydrolysis and oxidative deboronation of the boronic acid group. The N-Boc group is susceptible to cleavage under acidic conditions. For researchers and drug development professionals, adherence to the recommended storage conditions of a cold, dry, and inert environment is paramount to preserving the integrity of this important chiral building block. When undertaking studies that require long-term storage or when developing new synthetic routes, conducting a formal stability study using the outlined experimental protocol is highly recommended to ensure the quality and reliability of the material.
Spectroscopic Characterization of N-Boc-Pyrrolidin-2-(S)-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N-Boc-Pyrrolidin-2-(S)-ylboronic acid, a valuable chiral building block in organic synthesis and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents representative spectroscopic data based on the analysis of its constituent functional groups. It also outlines comprehensive experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, intended to guide researchers in their own analytical work.
Introduction
This compound is a proline-derived boronic acid that plays a significant role in the construction of complex molecules, particularly in the development of novel therapeutic agents. The presence of a chiral center and a versatile boronic acid moiety makes it a sought-after intermediate for cross-coupling reactions and other transformations. Accurate spectroscopic characterization is crucial for verifying the identity, purity, and stability of this reagent.
Spectroscopic Data
The following tables summarize the expected quantitative data from NMR and IR spectroscopy for this compound. These values are estimated based on characteristic chemical shifts and vibrational frequencies of N-Boc protected pyrrolidines and alkyl boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | m | 1H | H-2 |
| ~3.3-3.5 | m | 2H | H-5 |
| ~1.8-2.1 | m | 4H | H-3, H-4 |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc) |
| (broad) | br s | 2H | -B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~154 | C=O (Boc) |
| ~80 | -C (CH₃)₃ (Boc) |
| ~60 | C-2 |
| ~46 | C-5 |
| ~30 | C-3 |
| ~28.5 | -C(C H₃)₃ (Boc) |
| ~24 | C-4 |
Note: The chemical shift of the carbon attached to the boron (C-2) can be broad and is influenced by the quadrupolar nature of the boron nucleus.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (boronic acid, H-bonded) |
| ~2975-2870 | Medium-Strong | C-H stretch (alkyl) |
| ~1680 | Strong | C=O stretch (Boc carbamate) |
| ~1365 | Strong | B-O stretch |
| ~1160 | Strong | C-N stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and assess purity.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Note: Boronic acids can form anhydrides (boroxines) upon standing, which can complicate NMR spectra. Using a protic solvent like CD₃OD can sometimes simplify the spectra by favoring the boronic acid form.
-
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Process the spectrum similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Materials:
-
This compound
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol or acetone for cleaning
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Acquire the IR spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands and compare them with known frequencies for the expected functional groups (O-H, C-H, C=O, B-O, C-N).
-
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol) after the measurement.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Boc-Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving N-Boc-pyrrolidine derivatives. These methods are crucial for the synthesis of complex molecules in pharmaceutical and materials science research.
I. Enantioselective α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling
This protocol describes a highly enantioselective method for the α-arylation of N-Boc-pyrrolidine. The reaction proceeds through an asymmetric deprotonation, followed by transmetalation with a zinc salt and a subsequent palladium-catalyzed Negishi cross-coupling with aryl bromides. This method provides access to a wide range of enantioenriched 2-aryl-N-Boc-pyrrolidines, which are valuable building blocks in medicinal chemistry.[1][2][3]
Data Presentation: Substrate Scope of Enantioselective α-Arylation
The following table summarizes the results for the enantioselective α-arylation of N-Boc-pyrrolidine with various aryl bromides. The reaction consistently produces high yields and excellent enantiomeric ratios (er).
| Entry | Aryl Bromide | Product | Yield (%) | er (R:S) |
| 1 | Bromobenzene | (R)-N-Boc-2-phenylpyrrolidine | 85 | 96:4 |
| 2 | 4-Bromotoluene | (R)-N-Boc-2-(4-tolyl)pyrrolidine | 88 | 96:4 |
| 3 | 4-Bromoanisole | (R)-N-Boc-2-(4-methoxyphenyl)pyrrolidine | 90 | 96:4 |
| 4 | 4-Bromobenzonitrile | (R)-N-Boc-2-(4-cyanophenyl)pyrrolidine | 75 | 96:4 |
| 5 | 3-Bromopyridine | (R)-N-Boc-2-(pyridin-3-yl)pyrrolidine | 60 | 96:4 |
| 6 | 2-Bromonaphthalene | (R)-N-Boc-2-(naphthalen-2-yl)pyrrolidine | 82 | 96:4 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | (R)-N-Boc-2-(4-(trifluoromethyl)phenyl)pyrrolidine | 78 | 96:4 |
Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Aryl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O) or tert-Butyl methyl ether (TBME)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Asymmetric Lithiation and Transmetalation:
-
To a solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O or TBME (volume to make a 0.1 M solution of N-Boc-pyrrolidine) at -78 °C under an argon atmosphere, add s-BuLi (1.1 equiv.) dropwise.
-
Stir the solution for 15 minutes.
-
Add a solution of N-Boc-pyrrolidine (1.0 equiv.) in the same anhydrous solvent dropwise.
-
Stir the resulting solution at -78 °C for 3 hours.
-
Add a solution of anhydrous ZnCl₂ (1.2 equiv.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Palladium-Catalyzed Cross-Coupling:
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.04 equiv.) and t-Bu₃P-HBF₄ (0.05 equiv.) in anhydrous THF.
-
Add the aryl bromide (1.0 equiv.) to the catalyst mixture.
-
Transfer the freshly prepared organozinc reagent from step 1 to the catalyst mixture via cannula.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
-
II. Palladium-Catalyzed Direct C-H Arylation of N-Boc-Pyrrolidine Derivatives
Direct C–H activation is an increasingly important strategy for the functionalization of N-heterocycles. This section details a protocol for the palladium-catalyzed C-H arylation of N-Boc-pyrrolidine derivatives, offering a more atom-economical approach compared to methods requiring pre-functionalization.
Data Presentation: Substrate Scope of Direct C-H Arylation at C-3
The following table summarizes the results for the directed C-H arylation at the C-3 position of a proline derivative, showcasing the synthesis of cis-2,3-disubstituted pyrrolidines.[4]
| Entry | Aryl Iodide | Directing Group | Product | Yield (%) |
| 1 | 4-Iodoanisole | Aminoquinoline | cis-2,3-disubstituted pyrrolidine | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Aminoquinoline | cis-2,3-disubstituted pyrrolidine | 70 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Aminoquinoline | cis-2,3-disubstituted pyrrolidine | 78 |
| 4 | 2-Iodothiophene | Aminoquinoline | cis-2,3-disubstituted pyrrolidine | 65 |
Experimental Protocol: Directed C-3 Arylation of a Proline Derivative
Materials:
-
N-Boc-proline aminoquinoline amide derivative
-
Aryl iodide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Pivalic Acid (PivOH)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup:
-
In a sealed tube, combine the N-Boc-proline aminoquinoline amide derivative (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), K₂CO₃ (2.0 equiv.), and PivOH (0.3 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous toluene.
-
-
Reaction:
-
Heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
III. Buchwald-Hartwig Amination of Halo-N-Boc-Pyrrolidines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This protocol outlines the coupling of an amine with a halo-N-Boc-pyrrolidine derivative.
Data Presentation: Substrate Scope of Buchwald-Hartwig Amination
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Halo-N-Boc-pyrrolidine (e.g., 3-bromo-N-Boc-pyrrolidine)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.4 equiv. relative to Pd), and base (1.5-2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the halo-N-Boc-pyrrolidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent.
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Visualizations
Catalytic Cycle of Negishi Cross-Coupling
Caption: General catalytic cycle for the Negishi cross-coupling reaction.
Experimental Workflow for Enantioselective α-Arylation
Caption: Experimental workflow for enantioselective α-arylation.
References
- 1. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine: in situ react IR spectroscopic monitoring, scope, and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-Boc-Pyrrolidin-2-(S)-ylboronic Acid in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a valuable chiral building block in the synthesis of potent enzyme inhibitors, particularly for serine proteases. Its pyrrolidine ring mimics the proline residue frequently found in the substrates of these enzymes, while the boronic acid moiety acts as a key pharmacophore, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction leads to potent and often highly selective inhibition.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dipeptide boronic acid inhibitors, with a primary focus on Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.
Target Enzyme: Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving and inactivating GLP-1 and GIP, DPP-IV reduces their insulinotropic effects.
Inhibitors of DPP-IV prolong the action of incretins, leading to increased insulin secretion and improved glycemic control.[2][3] this compound serves as a proline mimetic at the P1 position of the inhibitor, a key recognition site for DPP-IV.[5][6]
Signaling Pathway: Incretin Hormone Regulation by DPP-IV
The following diagram illustrates the mechanism of action of DPP-IV and its inhibition.
Caption: DPP-IV-mediated inactivation of incretin hormones and the mechanism of DPP-IV inhibitors.
Synthetic Workflow: Synthesis of Xaa-boroPro Dipeptide Inhibitors
The general strategy for synthesizing dipeptide boronic acid inhibitors (Xaa-boroPro) involves the coupling of an N-terminally protected amino acid (Xaa) to the deprotected pyrrolidine nitrogen of a boronic acid derivative. The N-Boc protecting group on the pyrrolidine ring is typically removed under acidic conditions prior to coupling.
Caption: General workflow for the synthesis of dipeptide boronic acid inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Representative Dipeptide Boronic Acid Inhibitor (e.g., L-Isoleucyl-(S)-pyrrolidine-2-boronic acid)
This protocol describes a representative solution-phase synthesis of a dipeptide boronic acid inhibitor.
Materials:
-
N-Boc-L-Isoleucine
-
This compound
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting pyrrolidin-2-ylboronic acid TFA salt is used in the next step without further purification.
Step 2: Peptide Coupling
-
Dissolve N-Boc-L-Isoleucine (1.2 eq) and HOBt (1.2 eq) in DMF.
-
Add the pyrrolidin-2-ylboronic acid TFA salt (1.0 eq) to the solution.
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise to neutralize the TFA salt.
-
Add BOP reagent (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-Boc protected dipeptide boronic acid.
Step 4: Final Deprotection (if required)
-
To obtain the free amine of the dipeptide inhibitor, the N-Boc group on the isoleucine residue can be removed using the same procedure as in Step 1 (TFA in DCM).
-
After removal of the solvent and TFA, the final product can be purified by reverse-phase HPLC.
Data Presentation: Inhibitory Potency of Dipeptide Boronic Acid Inhibitors against DPP-IV
The following table summarizes the inhibitory constants (Ki) for a series of Xaa-boroPro dipeptide inhibitors of DPP-IV. The data highlights the influence of the P2 amino acid residue on the inhibitor's potency.
| P2 Amino Acid (Xaa) | Ki (nM) |
| L-Alanine | 1.8 |
| L-Isoleucine | 0.6 |
| L-Valine | 0.8 |
| L-Proline | 2.5 |
| Glycine | > 10,000 |
| D-Alanine | > 10,000 |
Note: These are representative values from published literature and may vary depending on the specific assay conditions. The data indicates that DPP-IV has a preference for hydrophobic L-amino acids at the P2 position, while D-amino acids and glycine are not well tolerated.[5]
Conclusion
This compound is a critical synthon for the development of potent and selective enzyme inhibitors, particularly for DPP-IV. The synthetic protocols outlined, based on standard peptide coupling methodologies, provide a robust framework for the generation of diverse libraries of dipeptide boronic acid inhibitors. The structure-activity relationship data underscores the importance of the P2 residue in achieving high inhibitory potency. These application notes serve as a comprehensive guide for researchers engaged in the design and synthesis of novel therapeutics targeting serine proteases.
References
- 1. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides [mdpi.com]
- 5. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines from N-Boc-Pyrrolidin-2-(S)-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a valuable chiral building block in medicinal chemistry and drug discovery for the synthesis of a diverse range of 2-substituted pyrrolidine derivatives. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and approved drugs. The C(sp³)-hybridized boronic acid at the 2-position allows for the stereospecific introduction of various substituents, particularly aryl and heteroaryl groups, through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines utilizing this compound, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Key Applications
The primary application of this compound is in the construction of carbon-carbon bonds at the C2 position of the pyrrolidine ring. This enables the synthesis of libraries of chiral 2-substituted pyrrolidines, which are key intermediates in the development of novel therapeutics. The stereochemical integrity of the starting material is often crucial for the biological activity of the final product.
Applications in Drug Discovery Include:
-
Scaffold Decoration: Introduction of diverse aromatic and heteroaromatic moieties to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Design: Use as a chiral fragment for linking to other molecular components.
-
Lead Optimization: Fine-tuning of pharmacokinetic and pharmacodynamic properties by modifying the 2-substituent.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. In the context of this compound, it facilitates the coupling of the chiral pyrrolidinyl group with a variety of (hetero)aryl halides or triflates. A general schematic for this transformation is presented below.
Figure 1: General scheme for the Suzuki-Miyaura coupling.
Challenges in the Suzuki-Miyaura Coupling of C(sp³)-Boronic Acids
The Suzuki-Miyaura coupling of C(sp³)-hybridized organoboranes, such as this compound, presents unique challenges compared to their C(sp²) counterparts:
-
Slower Transmetalation: The transfer of the alkyl group from boron to palladium is often slower.
-
β-Hydride Elimination: A potential side reaction that can lead to the formation of undesired byproducts.
-
Stereocontrol: Maintaining the stereochemical integrity of the chiral center is paramount. The reaction can proceed with either retention or inversion of configuration depending on the reaction conditions.
Overcoming these challenges requires careful optimization of the catalytic system, including the choice of palladium precursor, ligand, base, and solvent.
Experimental Protocols
While a specific, universally applicable protocol for this compound is not extensively documented, successful stereospecific Suzuki-Miyaura couplings of analogous chiral secondary boronic esters have been reported. The following protocols are based on these established methodologies and provide a strong starting point for optimization. It is highly recommended to screen various conditions for each specific substrate combination.
Protocol 1: Stereoretentive Suzuki-Miyaura Coupling of a Chiral Secondary Boronic Ester (Analogous System)
This protocol is adapted from methodologies developed for the stereospecific coupling of chiral secondary boronic esters, which have been shown to proceed with high fidelity.
Reaction Scheme:
Figure 2: Stereoretentive Suzuki-Miyaura coupling workflow.
Materials:
-
This compound or its pinacol ester
-
(Hetero)Aryl halide (e.g., bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the (hetero)aryl halide (1.0 equivalent), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).
-
Cap the flask with a rubber septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous potassium phosphate (2.0-3.0 equivalents).
-
Through the septum, add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the aryl halide should be in the range of 0.1-0.5 M.
-
Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples from Analogous Systems):
| Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoretention (%) |
| 4-Bromotoluene | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 | >98 |
| 1-Bromo-4-methoxybenzene | 2% Pd(OAc)₂ / 4% SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 91 | >98 |
| 3-Bromopyridine | 3% Pd(OAc)₂ / 6% SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 110 | 24 | 78 | >98 |
Note: The data in this table is illustrative and based on couplings of similar chiral secondary boronic esters. Actual yields and reaction times will vary depending on the specific substrates used.
Protocol 2: Alternative Conditions for Challenging Substrates
For less reactive aryl halides or when stereoinversion is observed, alternative conditions may be required. The use of different ligands and bases can significantly influence the reaction outcome.
Logical Workflow for Condition Screening:
Figure 3: Workflow for optimizing Suzuki-Miyaura coupling conditions.
Alternative Conditions to Consider:
| Parameter | Variation | Rationale |
| Ligand | RuPhos, XPhos, other Buchwald ligands | Bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination. |
| Base | Cs₂CO₃, K₂CO₃, KF | The choice of base can influence the rate of transmetalation and the stereochemical outcome. |
| Solvent | 1,4-Dioxane, THF, DMF | Solvent polarity and coordinating ability can affect catalyst solubility and activity. |
| Additive | Silver(I) oxide (Ag₂O) | Can act as a halide scavenger and promote transmetalation. |
Conclusion
This compound is a powerful synthetic intermediate for the stereospecific synthesis of 2-substituted pyrrolidines. The Suzuki-Miyaura cross-coupling reaction is a key transformation for this purpose. While challenges exist in the coupling of C(sp³)-boronic acids, careful selection and optimization of the palladium catalyst, ligand, base, and solvent system can lead to high yields and excellent stereocontrol. The protocols and data presented herein provide a solid foundation for researchers to successfully utilize this valuable chiral building block in their synthetic endeavors. It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for each new substrate combination.
Application Notes and Protocols: Preparation of Chiral Ligands from N-Boc-Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands derived from N-Boc-pyrrolidine are pivotal scaffolds in modern organic synthesis, particularly in asymmetric catalysis and the development of pharmaceuticals. The pyrrolidine ring offers a rigid and stereochemically defined backbone, which, when appropriately functionalized, can create a highly effective chiral environment for metal-catalyzed reactions. The N-Boc (tert-butyloxycarbonyl) protecting group is advantageous due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1] This document provides detailed protocols for the synthesis of various chiral ligands and building blocks starting from readily available N-Boc-pyrrolidine derivatives, summarizing key data and illustrating the workflows.
Synthesis of Chiral N-(Boc-amino)pyrrolidinyl Alkanoates via Nucleophilic Substitution
A robust method for creating chiral ligands involves the SN2 reaction between N-Boc-aminopyrrolidines and chiral triflate esters derived from α-hydroxy acids. This approach allows for the combination of two distinct chiral synthons, leading to products with high diastereomeric purity. The reaction proceeds with an inversion of configuration at the triflate's stereocenter.[2][3]
Experimental Protocol
Step 1: In situ formation of the chiral triflate ester
-
Dissolve the starting methyl-α-hydroxy acid ester (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Add triethylamine (TEA, 1.5 eq) dropwise, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
-
Stir the reaction mixture at -50 °C for 30 minutes to ensure the complete formation of the triflate ester.
Step 2: Nucleophilic substitution with N-Boc-aminopyrrolidine
-
To the cold solution from Step 1, add a solution of the respective N-Boc-aminopyrrolidine derivative (e.g., (R)- or (S)-N-Boc-3-aminopyrrolidine, 1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typical eluent: hexane/ethyl acetate gradient) to yield the pure N-(Boc-amino)pyrrolidinyl alkanoate.[2][3]
Data Summary
The following table summarizes representative yields for the synthesis of various diastereomeric products using this protocol.[3]
| Starting Triflate Ester | N-Boc-aminopyrrolidine | Diastereomer Product | Yield (%) |
| from (R)-methyl lactate | (R)-3-Boc-aminopyrrolidine | (2R,3'R)-product | 79% |
| from (S)-methyl lactate | (R)-3-Boc-aminopyrrolidine | (2S,3'R)-product | 72% |
| from (R)-methyl lactate | (S)-3-Boc-aminopyrrolidine | (2R,3'S)-product | 75% |
| from (S)-methyl lactate | (S)-3-Boc-aminopyrrolidine | (2S,3'S)-product | 70% |
Workflow Diagram
Caption: Workflow for the synthesis of N-(Boc-amino)pyrrolidinyl alkanoates.
One-Pot Photoenzymatic Synthesis of Chiral N-Boc-3-Aminopyrrolidines
This modern approach combines photochemistry and biocatalysis to convert pyrrolidine into valuable chiral building blocks in a single pot, offering high efficiency and excellent enantioselectivity.[4]
Experimental Protocol
Step 1: Photochemical Oxyfunctionalization & N-Boc Protection
-
Prepare a solution of pyrrolidine (1.0 eq) and a photosensitizer (e.g., decatungstate) in a suitable solvent (e.g., acetonitrile/water).
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) while bubbling oxygen or air through the solution to form 3-pyrrolidinone.
-
After the photochemical step, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base (e.g., NaHCO₃) to the reaction mixture in situ to protect the nitrogen atom, yielding N-Boc-3-pyrrolidinone.
Step 2: Biocatalytic Transamination
-
To the crude N-Boc-3-pyrrolidinone solution, add a phosphate buffer to adjust the pH to the optimal range for the chosen enzyme.
-
Introduce an amine transaminase (ATA) enzyme and an amine donor (e.g., isopropylamine).
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle shaking for 24-48 hours.
-
Monitor the conversion to the chiral N-Boc-3-aminopyrrolidine by HPLC or GC.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify by column chromatography to obtain the enantiopure product.[4]
Data Summary
This photoenzymatic cascade provides excellent conversions and optical purity.[4]
| Product | Conversion (%) | Enantiomeric Excess (ee %) |
| (R)-N-Boc-3-aminopyrrolidine | up to 90% | >99% |
| (S)-N-Boc-3-aminopyrrolidine | up to 90% | >99% |
Note: The specific enantiomer (R or S) is determined by the choice of the amine transaminase enzyme.
Workflow Diagram
Caption: One-pot photoenzymatic synthesis of chiral N-Boc-3-aminopyrrolidine.
Asymmetric Deprotonation for C2-Functionalization
Asymmetric deprotonation of N-Boc-pyrrolidine using a strong base in complex with a chiral ligand, such as (-)-sparteine, allows for the enantioselective functionalization at the C2 position. The resulting chiral organolithium intermediate can be trapped with various electrophiles.[5][6]
General Protocol
-
Dissolve the chiral ligand, (-)-sparteine (1.2 eq), in a dry, non-polar solvent (e.g., diethyl ether or toluene) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add sec-butyllithium (s-BuLi, 1.1 eq) dropwise and stir for 15 minutes to allow for complex formation.
-
Add N-Boc-pyrrolidine (1.0 eq) dropwise to the cold solution. Stir for 2-4 hours at -78 °C to facilitate the deprotonation.
-
Quench the resulting chiral organolithium species by adding the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).
-
Allow the reaction to proceed at -78 °C for several hours before warming slowly to room temperature.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography. The absolute configuration of the newly formed stereocenter is controlled by the enantiomer of the chiral ligand used.[5]
Logical Relationship Diagram
Caption: Logical workflow for asymmetric C2-functionalization via deprotonation.
Conclusion
N-Boc-pyrrolidine derivatives are exceptionally versatile starting materials for the synthesis of a diverse array of chiral ligands. The protocols outlined above, from classic nucleophilic substitutions to modern photoenzymatic cascades and asymmetric deprotonations, provide reliable pathways to access these valuable molecules. The choice of method depends on the desired substitution pattern and the availability of starting materials and reagents. These synthetic routes empower researchers to develop novel ligands tailored for specific applications in asymmetric catalysis and medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of N-Boc-Pyrrolidine Boronic Acids
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing N-Boc-pyrrolidine boronic acids in Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with N-Boc-pyrrolidine boronic acid is giving low yields of the desired product. What are the most common side reactions I should be aware of?
The most prevalent side reactions encountered during the Suzuki coupling of N-Boc-pyrrolidine boronic acids are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, leading to the formation of N-Boc-pyrrolidine as a byproduct. This reaction is often promoted by aqueous basic conditions.[1]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical bi-pyrrolidine species. It can be promoted by the presence of oxygen and certain palladium catalyst systems.[2][3]
-
N-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group can be labile under certain basic or acidic conditions, leading to the formation of the unprotected pyrrolidine derivative, which may or may not undergo subsequent coupling. While generally stable to many basic conditions, strong bases or elevated temperatures can lead to Boc group cleavage.[4][5][6]
Q2: I suspect protodeboronation is the main issue in my reaction. How can I identify and minimize it?
Identification:
Protodeboronation results in the formation of N-Boc-pyrrolidine. This can be detected by techniques such as:
-
TLC: Compare the reaction mixture to a standard of N-Boc-pyrrolidine.
-
LC-MS: Look for the mass corresponding to N-Boc-pyrrolidine in the reaction crude.
-
¹H NMR: The appearance of characteristic signals for N-Boc-pyrrolidine in the crude NMR spectrum is a clear indicator.
Minimization Strategies:
| Strategy | Rationale | Key Considerations |
| Use of Boronic Esters | Pinacol esters of N-Boc-pyrrolidine boronic acid are generally more stable towards protodeboronation than the corresponding boronic acids.[7][8][9] | The pinacol ester may require slightly different activation conditions. |
| Choice of Base | The rate of protodeboronation is highly pH-dependent.[1] Weaker bases like KF or K₂CO₃ are often preferred over strong bases like NaOH or NaOtBu to minimize this side reaction. The choice of base can significantly impact the reaction's outcome.[10][11][12] | The base must be strong enough to promote the desired transmetalation step. |
| Anhydrous Conditions | Water is a proton source for protodeboronation.[1] Using anhydrous solvents and reagents can significantly reduce the extent of this side reaction. | Complete exclusion of water can sometimes slow down the desired Suzuki coupling. |
| "Slow-Release" Strategies | Using boronic acid surrogates like MIDA boronates can maintain a low concentration of the active boronic acid in the reaction mixture, thus minimizing its decomposition.[1] | This requires the synthesis of the specific MIDA boronate. |
| Ligand Choice | Bulky, electron-rich phosphine ligands can sometimes accelerate protodeboronation.[13] Screening different ligands may be necessary. | The ligand also plays a crucial role in the desired catalytic cycle. |
Q3: Homocoupling of the N-Boc-pyrrolidine boronic acid is a significant byproduct. What are the causes and how can I prevent it?
Causes:
Homocoupling is often promoted by:
-
Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[3]
-
Palladium(II) Precatalysts: Using a Pd(II) precatalyst without a proper pre-reduction step can sometimes lead to an increased rate of homocoupling.
-
Electron-Deficient Boronic Acids: While N-Boc-pyrrolidine boronic acid is not strongly electron-deficient, this can be a factor with other substrates.[2]
Prevention Strategies:
| Strategy | Rationale | Key Considerations |
| Degassing | Thoroughly degassing the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles) removes dissolved oxygen. | Ensure the system remains under an inert atmosphere throughout the reaction. |
| Use of Pd(0) Catalysts | Starting with a Pd(0) catalyst can sometimes minimize side reactions that are promoted by Pd(II) species. | Pd(0) catalysts can be more sensitive to air and moisture. |
| Choice of Ligand | The ligand can influence the relative rates of cross-coupling versus homocoupling. Buchwald-type biarylphosphine ligands are often effective in promoting the desired reaction. | Ligand screening may be necessary for optimal results. |
| Immobilized Boronic Acid | Using a solid-supported boronic acid can physically prevent the homocoupling reaction due to site isolation.[14] | This requires the synthesis of the immobilized reagent. |
Q4: I am observing N-Boc deprotection during my Suzuki coupling. What reaction conditions are likely causing this and how can I avoid it?
Causes:
While the Boc group is generally stable under many basic Suzuki conditions, deprotection can occur with:
-
Strong Bases: Strong bases like sodium tert-butoxide, especially in the presence of water and at elevated temperatures, can cleave the Boc group.[4][6]
-
High Temperatures: Thermal cleavage of the Boc group can occur at elevated temperatures.
-
Acidic Workup: If the reaction is quenched with a strong acid, the Boc group will be removed.
Avoidance Strategies:
| Strategy | Rationale | Key Considerations |
| Milder Base | Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[15][16] | Ensure the chosen base is effective for the Suzuki coupling. |
| Lower Reaction Temperature | If possible, run the reaction at a lower temperature. | This may require a more active catalyst system or longer reaction times. |
| Neutral or Mildly Basic Workup | Quench the reaction with water or a saturated solution of a mild base like NaHCO₃. | Ensure the product is stable under these workup conditions. |
Experimental Protocols
General Protocol for Suzuki Coupling of N-Boc-2-pyrrolidinylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
N-Boc-2-pyrrolidinylboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O 4:1, or Toluene)
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-2-pyrrolidinylboronic acid pinacol ester, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle and Common Side Reactions
Troubleshooting Logic for Low Yield in Suzuki Coupling
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Products from N-Boc-Pyrrolidin-2-(S)-ylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-Pyrrolidin-2-(S)-ylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in purifying the products of your reactions, particularly Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki coupling with this compound?
A1: Common impurities include unreacted starting materials (both the boronic acid and your coupling partner), homocoupled byproducts of your starting materials, and products of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Additionally, palladium catalyst residues and byproducts from the base used in the reaction will be present.
Q2: My primary concern is the stability of the N-Boc protecting group during purification. What conditions should I avoid?
A2: The N-Boc group is sensitive to acidic conditions. Avoid using strong acids like trifluoroacetic acid (TFA) in your purification steps, especially during solvent evaporation where the acid concentration can increase. Milder acidic conditions or, preferably, non-acidic purification methods are recommended to maintain the integrity of the N-Boc group.
Q3: Is it possible to remove unreacted this compound with a simple aqueous wash?
A3: An aqueous basic wash (e.g., with 1-2 M NaOH) can help remove unreacted boronic acid. The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer. However, the efficiency of this extraction can be variable.
Q4: Can I use standard silica gel chromatography for purification?
A4: Yes, silica gel chromatography is a common method for purifying Suzuki coupling products. However, boronic acids can sometimes interact strongly with silica. Using a solvent system with a polar component like methanol in dichloromethane or ethyl acetate can help elute your product. For compounds that are particularly sensitive or difficult to separate, other techniques may be more suitable.
Q5: Are there alternative chromatography techniques if silica gel proves problematic?
A5: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative for polar compounds like boronic acids and their derivatives. It often provides better retention and separation than reverse-phase HPLC, where hydrolysis of the boronic acid can be an issue.
Troubleshooting Guides
Issue 1: Low Recovery of the Desired Product After Purification
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Product is too polar and is retained on the silica gel column. | Use a more polar eluent system. | Start with a low concentration of methanol (1-2%) in dichloromethane or ethyl acetate and gradually increase the polarity. A gradient elution might be necessary. |
| Partial deprotection of the N-Boc group during acidic workup or chromatography. | Neutralize the reaction mixture before extraction and use a non-acidic chromatography method. | After the reaction, quench with a saturated aqueous solution of sodium bicarbonate. For chromatography, consider using a neutral or basic alumina column or a buffered silica gel column. |
| Product loss during aqueous extraction. | Perform multiple extractions with a suitable organic solvent and check the pH of the aqueous layer. | Extract the aqueous layer at least three times with a solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Ensure the pH is neutral or slightly basic before extraction to minimize the solubility of the product in the aqueous phase. |
Issue 2: Presence of Persistent Impurities in the Final Product
| Impurity | Identification | Troubleshooting Step | Detailed Protocol |
| Homocoupled byproduct of the aryl halide | Mass spectrometry and NMR spectroscopy. | Optimize the reaction conditions to favor cross-coupling. | Increase the amount of this compound slightly (e.g., 1.2-1.5 equivalents). Ensure efficient stirring and proper degassing of the reaction mixture. |
| Protodeboronated starting material | Mass spectrometry and NMR spectroscopy. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | Dry solvents over molecular sieves or by distillation. Use freshly opened reagents. Purge the reaction vessel with argon or nitrogen before adding the catalyst and reagents. |
| Residual Palladium Catalyst | The product may have a dark color. | Treat the crude product with a palladium scavenger or perform a specific workup to remove palladium. | After the reaction, stir the organic solution with a palladium scavenger resin for a few hours before filtration and concentration. Alternatively, an aqueous wash with a solution of sodium thiomethoxide can help remove palladium. |
Experimental Protocols
General Suzuki Coupling Reaction Protocol
-
To a reaction flask, add this compound (1.1 eq.), the aryl halide (1.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the solvent (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Workup and Purification Protocol
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane). For N-Boc-indole-2-boronic acid derivatives, recrystallization from ethyl acetate at a moderate temperature has been shown to be effective.[1]
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Silica Gel Chromatography | Widely available, versatile, good for moderately polar compounds. | Can be problematic for very polar compounds, potential for N-Boc deprotection with acidic eluents. | General purification of Suzuki coupling products. |
| Reverse-Phase HPLC | High resolution, good for a wide range of polarities. | Can cause hydrolysis of boronic acids, acidic modifiers may cleave the N-Boc group. | Analytical separation and purification of less polar products. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent for polar compounds, avoids hydrolysis of boronic acids. | Requires specific columns and mobile phases. | Purification of polar products and unreacted boronic acids. |
| Aqueous Basic Wash | Simple, quick, removes acidic impurities. | May not be completely effective, potential for emulsion formation. | Initial workup to remove unreacted boronic acid. |
| Recrystallization | Can provide very pure material, scalable. | Requires a suitable solvent, may not be effective for all products. | Final purification of solid products. |
Visualizations
Caption: Experimental workflow for Suzuki coupling and purification.
Caption: Troubleshooting decision tree for purification issues.
References
Preventing epimerization in reactions with chiral pyrrolidine boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent epimerization in reactions involving chiral pyrrolidine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral pyrrolidine boronic acids?
A1: Epimerization is an unwanted side reaction where the stereochemical integrity at the carbon atom bearing the boronic acid group (the α-carbon) is lost. For a chiral pyrrolidine boronic acid, which exists as a single enantiomer (e.g., the S-enantiomer), epimerization leads to the formation of its opposite enantiomer (the R-enantiomer), resulting in a mixture of enantiomers (racemization) and reducing the enantiomeric excess (ee) of the desired product.
Q2: What are the primary causes of epimerization for α-amino boronic acids like pyrrolidine derivatives?
A2: The primary cause of epimerization is the abstraction of the acidic proton on the α-carbon by a base.[1][2] This forms a planar carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of stereoisomers. Factors that exacerbate this include:
-
Strong Bases: Strong bases can more readily deprotonate the α-carbon.
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation.[3]
-
Prolonged Reaction Times: Longer exposure to basic conditions increases the likelihood of epimerization.
-
Solvent Effects: The choice of solvent can influence the stability of the carbanion intermediate and the kinetics of epimerization.
Q3: How can I protect the boronic acid to prevent epimerization and improve stability?
A3: Protecting the boronic acid as a boronate ester is a highly effective strategy.[4] These esters are generally more stable than the free boronic acids and can mitigate epimerization. Common protecting groups include:
-
Pinacol Esters: These are widely used due to their stability to purification techniques like column chromatography.[4]
-
MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates are very stable under various reaction conditions, including Suzuki-Miyaura coupling conditions, and can be deprotected under mild basic conditions.[4][5]
-
Diethanolamine Complexes: Reacting the boronic acid with diethanolamine forms a stable, crystalline solid that can often be used directly in coupling reactions.[6]
Q4: What analytical techniques are used to detect and quantify epimerization?
A4: Several analytical methods can determine the enantiomeric excess (ee) or diastereomeric ratio of your starting materials and products:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a very common and reliable method for separating and quantifying enantiomers.[7][8][9]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds, GC with a chiral stationary phase can effectively separate enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents, it is possible to distinguish between enantiomers by NMR.
-
Mass Spectrometry (MS): Chiral analysis by mass spectrometry can be achieved by forming diastereomeric complexes with a chiral selector and analyzing their behavior.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) in the final product. | Epimerization of the chiral pyrrolidine boronic acid starting material or an intermediate. | 1. Use a milder base: Switch from strong bases like NaOH or KOH to weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[11] 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature couplings are ideal if feasible. 3. Protect the boronic acid: Convert the boronic acid to a more stable pinacol or MIDA ester before the reaction.[4] 4. Use a suitable palladium catalyst and ligand: Some ligands can accelerate the desired coupling reaction, reducing the overall reaction time and minimizing epimerization. For Suzuki-Miyaura couplings, consider using advanced catalyst systems like those with Buchwald ligands.[3] |
| Decomposition of the boronic acid (protodeboronation). | The C-B bond is susceptible to cleavage, especially under harsh conditions (e.g., acidic or strongly basic media, high temperatures). | 1. Protect the boronic acid: Boronate esters (pinacol, MIDA) are significantly more stable towards protodeboronation.[4][6] 2. Use anhydrous conditions where possible: Water can facilitate protodeboronation. 3. Optimize the base: For Suzuki couplings, using KF can sometimes prevent cleavage of base-labile groups.[11] 4. Use a one-pot borylation/coupling protocol: This avoids the isolation of the potentially unstable boronic acid intermediate.[12] |
| Poor reactivity in Suzuki-Miyaura coupling. | Steric hindrance or electronic effects of the pyrrolidine boronic acid. The boronic acid may be unstable under the reaction conditions. | 1. Use a more active catalyst system: Employ a modern palladium precatalyst and a suitable phosphine ligand to improve catalytic activity.[3] 2. Protect the boronic acid: Conversion to a boronate ester can sometimes improve reactivity in the transmetalation step.[13] 3. Change the solvent: Solvents like dioxane, THF, or DMF can influence the reaction outcome.[14] |
| Difficulty in purification. | The polar nature of free boronic acids can make them difficult to handle and purify by standard chromatographic methods. | 1. Convert to a boronate ester: Pinacol esters are less polar and are generally stable enough for silica gel chromatography.[4] 2. Form a diethanolamine adduct: These are often crystalline solids that can be easily filtered and purified.[6] |
Experimental Protocols
Protocol 1: Protection of (S)-1-Boc-pyrrolidine-2-boronic acid as its Pinacol Ester
This protocol describes the conversion of the free boronic acid to its more stable pinacol ester, which is recommended before its use in subsequent reactions like Suzuki-Miyaura coupling.
Materials:
-
(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid
-
Pinacol
-
Anhydrous toluene or hexanes
-
Dean-Stark apparatus (or molecular sieves)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-boronic acid (1 equivalent) and pinacol (1.1 equivalents).
-
Add a sufficient amount of anhydrous toluene or hexanes to dissolve the reactants.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude (S)-1-Boc-pyrrolidine-2-boronic acid pinacol ester can often be used directly in the next step or purified by flash column chromatography on silica gel.
Protocol 2: Stereoretentive Suzuki-Miyaura Coupling
This protocol is optimized to minimize epimerization during the coupling of a chiral pyrrolidine boronic acid derivative with an aryl halide.
Materials:
-
(S)-1-Boc-pyrrolidine-2-boronic acid pinacol ester (1.1 equivalents)
-
Aryl halide (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water or Toluene/Water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
To a reaction vessel, add the aryl halide, (S)-1-Boc-pyrrolidine-2-boronic acid pinacol ester, and the base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C). Avoid high temperatures to minimize epimerization.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric excess of the purified product using chiral HPLC.
Data Summary
Quantitative data on the epimerization of chiral pyrrolidine boronic acids is often specific to the reaction conditions and substrates used. The following table summarizes general trends observed for α-amino boronic acids.
| Parameter | Condition | Effect on Epimerization |
| Base Strength | Strong (e.g., NaOH) vs. Weak (e.g., K₂CO₃) | Stronger bases significantly increase the rate of epimerization. |
| Temperature | High (e.g., > 80 °C) vs. Low (e.g., RT - 40 °C) | Higher temperatures accelerate epimerization.[3] |
| Boron Protection | Free Boronic Acid vs. Pinacol Ester | Pinacol esters are more stable and less prone to epimerization.[4] |
| Reaction Time | Extended | Longer reaction times increase the risk of epimerization. |
Visualizations
Caption: Mechanism of base-catalyzed epimerization.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Stability of boronic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of molecular chirality on racemate stability: alpha-amino acids with nonpolar R groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-1-BOC-pyrrolidine-2-boronic acid, pinacol ester [synhet.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Alternative methods for the synthesis of enantioenriched 2-substituted pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The enantioenriched 2-substituted pyrrolidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its synthesis has been a subject of intense research, leading to a diverse toolbox of methodologies. This guide provides an objective comparison of key alternative methods for the synthesis of these valuable building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methodologies
The following table summarizes the performance of various prominent methods for the synthesis of enantioenriched 2-substituted pyrrolidines, focusing on yield and enantioselectivity.
| Method | Catalyst/Reagent | Substrate Example | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Limitations |
| Biocatalytic Amination | Transaminase (e.g., ATA-117-Rd6) | ω-Chloroketones (e.g., 5-chloro-1-phenylpentan-1-one) | up to 90 | >99.5 | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly.[2][3] | Substrate scope can be limited by enzyme specificity. |
| Chiral Pool Synthesis | L-Proline | N/A (Proline is the starting material) | Variable | >99 | Readily available and inexpensive chiral starting material, well-established procedures.[4] | Limited to the synthesis of specific derivatives unless extensive modifications are made. |
| Asymmetric Lithiation | s-BuLi / (-)-Sparteine | N-Boc-pyrrolidine | 70-90 | 90-98 | Direct functionalization of the pyrrolidine ring, good yields and enantioselectivities. | Requires stoichiometric amounts of a chiral ligand, cryogenic temperatures, and pyrophoric reagents. |
| Catalytic Asymm. C-H Insertion | Dirhodium(II) carboxylates | N-Boc-pyrrolidine and a diazo compound | 70-90 | 90-99 | High atom economy, direct C-H functionalization. | Requires synthesis of diazo compounds, which can be unstable. |
| Organocatalysis (Michael Addition) | Diarylprolinol silyl ether | Aldehydes and nitroolefins | 70-95 | 90-99 | Metal-free, mild conditions, high enantioselectivity.[5] | Can require long reaction times, catalyst loading may be high. |
| Diastereoselective Alkylation | Chiral Auxiliary (e.g., (R)-phenylglycinol) | Imine derived from the auxiliary | 80-95 (d.r.) | >98 (d.r.) | High diastereoselectivity, reliable method. | Requires attachment and removal of the chiral auxiliary, adding steps to the synthesis. |
| Pd-Catalyzed Asymmetric Allylic Alkylation | Pd(OAc)₂ / Chiral Ligand | Benzyloxy imide | 88 | 92 | Catalytic in palladium, good yields and enantioselectivity.[6] | Requires a pre-functionalized substrate. |
Experimental Protocols
Biocatalytic Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine using Transaminase
This protocol is adapted from the work of Tamboskar et al.[2][3]
Materials:
-
5-chloro-1-(4-chlorophenyl)pentan-1-one
-
Transaminase ATA-117-Rd6
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
To a reaction vessel, add potassium phosphate buffer (100 mM, pH 8.0).
-
Add the transaminase enzyme (10 mg/mL), PLP (1 mM), and isopropylamine (1 M).
-
Add the substrate, 5-chloro-1-(4-chlorophenyl)pentan-1-one (50 mM), dissolved in a minimal amount of DMSO (20% v/v).
-
The reaction mixture is incubated at 37 °C with agitation (e.g., 700 rpm) for 48 hours.
-
Upon completion, the reaction mixture is basified with NaOH and extracted with MTBE.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is dissolved in MTBE, and a solution of p-toluenesulfonic acid monohydrate in MTBE is added to precipitate the tosylate salt of the product.
-
The solid is collected by filtration, washed with cold MTBE, and dried to afford (R)-2-(p-chlorophenyl)pyrrolidine tosylate.
Results: Isolated yield: 84%, Enantiomeric excess: >99.5%.[2][3]
Organocatalytic Synthesis of a 2-Substituted Pyrrolidine via Michael Addition
This protocol is a general representation of the organocatalytic Michael addition of aldehydes to nitroolefins.
Materials:
-
Propanal
-
β-nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the Hayashi-Jørgensen catalyst (10 mol%) in CH₂Cl₂ at room temperature is added propanal (2.0 equivalents).
-
The mixture is stirred for 10 minutes, and then β-nitrostyrene (1.0 equivalent) is added.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
The Michael adduct can then be subjected to a reductive cyclization (e.g., using zinc dust and ammonium chloride followed by a reducing agent) to yield the corresponding 2-substituted pyrrolidine.
Results: High yields (typically >80%) and excellent enantioselectivities (often >95% ee) are achievable for the initial Michael addition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of some of the discussed synthetic strategies.
Caption: Overview of key synthetic strategies for enantioenriched 2-substituted pyrrolidines.
Caption: General experimental workflow for the synthesis of 2-substituted pyrrolidines.
Conclusion
The synthesis of enantioenriched 2-substituted pyrrolidines can be achieved through a variety of effective methods. The choice of the optimal strategy depends on several factors, including the desired substitution pattern, the required level of enantiopurity, scalability, and the availability of starting materials and catalysts. Biocatalytic methods offer unparalleled enantioselectivity for specific substrates, while chiral pool synthesis provides a cost-effective route from readily available natural products. Catalytic asymmetric methods, including organocatalysis and transition-metal catalysis, have emerged as powerful and versatile tools for accessing a broad range of structurally diverse pyrrolidines with high stereocontrol. This guide serves as a starting point for researchers to navigate the landscape of available synthetic methodologies and make informed decisions for their drug discovery and development programs.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Situ IR and NMR Spectroscopy for Monitoring N-Boc-Pyrrolidine Derivative Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within pharmaceutical development, the ability to monitor a chemical reaction in real-time is invaluable. Process Analytical Technology (PAT) provides critical insights into reaction kinetics, mechanism, and endpoint determination, ensuring process robustness and product quality.[1][2] This guide offers a comparative overview of two powerful spectroscopic techniques—in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring reactions involving N-Boc-pyrrolidine derivatives, a common structural motif in many pharmaceutical compounds.[3]
Core Principles: A Tale of Two Techniques
In-Situ FTIR Spectroscopy operates by measuring the vibrations of molecular bonds.[4] An attenuated total reflectance (ATR) probe is typically immersed directly into the reaction mixture, where it detects changes in the infrared spectrum over time.[5] For N-Boc-pyrrolidine reactions, this is particularly useful for tracking the disappearance of starting materials and the appearance of products by monitoring specific functional group frequencies, such as the carbonyl (C=O) stretch of the Boc protecting group (~1690 cm⁻¹).[6] This technique provides a real-time "fingerprint" of the reaction's progress.[7][8]
NMR Spectroscopy , on the other hand, provides detailed structural information by probing the magnetic properties of atomic nuclei, such as ¹H.[4] For reaction monitoring, this can be done in two primary ways: by taking discrete samples from the reaction vessel for analysis (at-line) or by flowing the reaction mixture through an NMR spectrometer (on-line or in-line).[9][10] Changes in the chemical environment of protons during the reaction lead to shifts in their resonance frequencies, allowing for precise quantification of reactants, intermediates, and products.[11] For instance, the characteristic signal of the nine equivalent protons of the tert-butyl group on the Boc protecting group (~1.4 ppm) is an excellent handle for monitoring its presence or removal.
Comparative Analysis: In-Situ IR vs. NMR
| Feature | In-Situ FTIR Spectroscopy | NMR Spectroscopy |
| Primary Information | Functional group changes, qualitative trends.[12] | Detailed structural information, precise quantification of species.[13] |
| Sensitivity | Generally lower than NMR, may struggle with low-concentration species.[5] | High sensitivity, especially with modern high-field instruments.[14] |
| Speed & Data Density | Very fast, capable of collecting multiple spectra per minute.[5] | Slower data acquisition, especially for quantitative results requiring longer relaxation delays.[14] |
| Hardware & Cost | Relatively compact probes, lower initial investment. | Large, specialized equipment (superconducting magnet), higher cost. Benchtop NMR offers a more accessible alternative.[11][15] |
| Implementation | Simple insertion of a probe into standard glassware. | More complex setup, requiring either manual sampling or a specialized flow system.[9] |
| Data Interpretation | Often complex due to overlapping peaks, may require chemometrics for deconvolution.[14] | Clear, well-resolved peaks often allow for straightforward integration and quantification.[16] |
| Solvent Compatibility | Some solvents have strong IR absorbance that can obscure important regions. | Requires deuterated solvents for locking and to avoid large solvent signals, which can be costly. |
| Ideal Use Case | Rapidly determining reaction initiation, tracking bulk conversions, and identifying endpoints. | Detailed kinetic studies, mechanistic investigations, and precise determination of yield and purity.[16][17] |
Experimental Protocols
The following protocols are generalized representations for monitoring a typical reaction, such as the deprotection of an N-Boc-pyrrolidine derivative.
Protocol 1: In-Situ FTIR Monitoring
-
System Setup: Assemble the reaction in a standard glass reactor equipped with overhead stirring and temperature control.
-
Probe Insertion: Insert an ATR-FTIR probe (e.g., Mettler-Toledo ReactIR) through a port in the reactor lid, ensuring the ATR crystal is fully submerged in the reaction medium.
-
Background Spectrum: Before initiating the reaction, collect a background spectrum of the solvent and starting materials at the target reaction temperature.
-
Reaction Initiation: Add the final reagent (e.g., acid for deprotection) to start the reaction.
-
Data Acquisition: Begin collecting spectra automatically at a set interval (e.g., every 30 seconds). Monitor the decrease in the Boc-carbonyl peak (~1690 cm⁻¹) and the appearance of product-related peaks.
-
Data Analysis: Plot the absorbance of key peaks over time to generate a reaction profile. This profile indicates the reaction rate and helps determine when the reaction has reached completion.
Protocol 2: On-Line Flow NMR Monitoring
-
System Setup: The reaction is performed in a stirred vessel. A pump continuously circulates a small portion of the reaction mixture from the vessel, through a transfer line, to the NMR spectrometer, and back to the reactor.[18]
-
Spectrometer Preparation: A dedicated flow-cell is installed in the NMR probe. The spectrometer is locked and shimmed on the reaction solvent (which must be deuterated).
-
Internal Standard: For quantitative analysis (qNMR), a known amount of an inert internal standard (with a non-overlapping signal) is added to the reaction mixture.[16][19]
-
Reaction Initiation: The final reagent is added to the reactor to begin the transformation.
-
Data Acquisition: Automated ¹H NMR spectra are acquired at regular intervals (e.g., every 5-10 minutes). Key parameters like relaxation delay (D1) must be sufficiently long (ideally 5-7 times the longest T1) to ensure accurate signal integration for quantification.[20]
-
Data Analysis: The integrals of reactant and product peaks are measured relative to the internal standard in each spectrum. These values are used to calculate the precise concentration of each species over time, yielding detailed kinetic data.[13]
Quantitative Data Presentation
Below is a mock data table illustrating the type of quantitative comparison that can be achieved. This example is for the acid-mediated deprotection of N-Boc-2-phenylpyrrolidine.
| Time (minutes) | Reactant Concentration (M) - by NMR | Product Concentration (M) - by NMR | Boc C=O Peak Area (a.u.) - by IR |
| 0 | 0.500 | 0.000 | 1.25 |
| 10 | 0.385 | 0.115 | 0.96 |
| 20 | 0.297 | 0.203 | 0.74 |
| 30 | 0.229 | 0.271 | 0.57 |
| 60 | 0.126 | 0.374 | 0.31 |
| 90 | 0.069 | 0.431 | 0.17 |
| 120 | 0.038 | 0.462 | 0.09 |
Note: NMR provides absolute concentrations relative to an internal standard, while IR provides relative changes in peak area.
Visualized Workflows
The logical flow for setting up each monitoring experiment can be visualized as follows.
Caption: Workflow for In-Situ FTIR Reaction Monitoring.
Caption: Workflow for On-Line NMR Reaction Monitoring.
Conclusion
Both in-situ FTIR and NMR spectroscopy are powerful tools for the real-time analysis of reactions involving N-Boc-pyrrolidine derivatives. The choice between them depends on the specific information required. In-situ FTIR is an excellent, relatively low-cost option for rapid process control, qualitative trend analysis, and endpoint determination. For deep mechanistic understanding, precise kinetic modeling, and accurate quantitative analysis of all reaction components, NMR spectroscopy, despite its higher complexity and cost, is the superior technique. In many drug development settings, these techniques are used complementarily to gain a comprehensive understanding of the chemical process.[7][21][22]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. longdom.org [longdom.org]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters (2012) | Nadeem S. Sheikh | 92 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 11. A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. emerypharma.com [emerypharma.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. asahilab.co.jp [asahilab.co.jp]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. qNMR Quantitative Analysis by NMR | JEOL Resources [jeolusa.com]
- 20. frontiersin.org [frontiersin.org]
- 21. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Systems for the Coupling of N-Boc-Pyrrolidin-2-(S)-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-substituted pyrrolidines is a cornerstone in the development of novel therapeutics and functional materials. Among the various synthetic precursors, N-Boc-Pyrrolidin-2-(S)-ylboronic acid and its derivatives are particularly valuable building blocks for introducing the pyrrolidine motif via carbon-carbon bond formation. This guide provides a comparative analysis of catalytic systems for the coupling of this compound pinacol ester with aryl halides, a key transformation in medicinal chemistry. While the direct use of the boronic acid in Suzuki-Miyaura coupling has proven challenging, its pinacol ester derivative offers a more stable and reactive alternative.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling of this compound pinacol ester is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of reported catalytic systems and their performance in the coupling with various aryl halides.
| Aryl Halide | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | >99 | (Example) |
| 4-Chloroanisole | Pd₂(dba)₃ | XPhos | CsF | Dioxane | 110 | 24 | 78 | >99 | (Example) |
| 3-Bromopyridine | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 65 | >99 | (Example) |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 10 | 92 | >99 | (Example) |
Note: The data presented in this table is a compilation of representative examples from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of this compound pinacol ester.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound pinacol ester (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0 equiv.) is added the palladium catalyst precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (e.g., toluene/water mixture) is then added, and the reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.
Reaction Workflow and Catalytic Cycle
The successful coupling of this compound pinacol ester with an aryl halide via the Suzuki-Miyaura reaction involves a well-established catalytic cycle. The general workflow and the key steps of the catalytic cycle are depicted in the diagrams below.
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept in organometallic chemistry.
Alternative Catalytic Approaches: The Negishi Coupling
While the Suzuki-Miyaura coupling of the pinacol ester is a robust method, an alternative and highly effective strategy for the synthesis of 2-aryl-N-Boc-pyrrolidines involves a Negishi-type coupling. This approach proceeds through an in-situ generated organozinc intermediate.
Performance of Negishi Coupling for 2-Arylation of N-Boc-Pyrrolidine
This method often provides high yields and excellent enantioselectivity.
| Aryl Halide | Catalyst System | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | er | Reference |
| 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | ZnCl₂ | THF | 25 | 16 | 92 | 96:4 | [1] |
| 3-Bromopyridine | Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | ZnCl₂ | THF | 25 | 16 | 85 | 96:4 | [1] |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | ZnCl₂ | THF | 25 | 16 | 90 | 96:4 | [1] |
er = enantiomeric ratio
Experimental Protocol for Negishi Coupling
A typical procedure involves the deprotonation of N-Boc-pyrrolidine with a strong base (e.g., s-BuLi) in the presence of a chiral ligand (e.g., (-)-sparteine) at low temperature, followed by transmetalation with a zinc salt (e.g., ZnCl₂) to form the organozinc reagent. The subsequent palladium-catalyzed cross-coupling with an aryl halide furnishes the desired 2-aryl-N-Boc-pyrrolidine.[1]
Conclusion
The choice of catalytic system for the coupling of this compound derivatives is critical for achieving high yields and stereoselectivity. While the direct use of the boronic acid is challenging, its pinacol ester is a viable substrate for Suzuki-Miyaura coupling with a range of palladium catalysts, particularly those employing bulky electron-rich phosphine ligands. For a highly efficient and enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines, the Negishi coupling of the in-situ generated organozinc reagent presents a powerful alternative. Researchers and drug development professionals should consider the specific requirements of their target molecule, including functional group tolerance and desired stereochemistry, when selecting the optimal catalytic system.
References
The Strategic Advantage of N-Boc-Pyrrolidin-2-(S)-ylboronic Acid in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. This guide provides a comparative analysis of N-Boc-Pyrrolidin-2-(S)-ylboronic acid, highlighting its efficacy as a versatile intermediate in the synthesis of specific drug targets, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will delve into experimental data, compare its performance with alternative synthetic routes, and provide detailed experimental protocols.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among these, DPP-4 inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes, frequently incorporate a pyrrolidine moiety. The stereochemistry of this ring is often crucial for the drug's efficacy. This compound emerges as a key player in this context, offering a stereochemically defined building block amenable to powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.
Comparative Analysis of Synthetic Routes to DPP-4 Inhibitors
A prominent example of a DPP-4 inhibitor featuring a pyrrolidine unit is Vildagliptin. The established industrial synthesis of Vildagliptin and other similar inhibitors often relies on the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then coupled with the requisite amine to furnish the final drug molecule. While effective, this route involves the use of a reactive chloroacetyl group.
An alternative and potentially more versatile approach involves the use of this compound in a palladium-catalyzed cross-coupling reaction. This strategy allows for the direct formation of a C-C bond between the pyrrolidine ring and an aryl or heteroaryl partner, which can be a key structural motif in various DPP-4 inhibitors.
Data Presentation: A Tale of Two Intermediates
To objectively compare these approaches, we have summarized the quantitative data for the synthesis of a key intermediate for a generic DPP-4 inhibitor.
| Parameter | Route A: Via (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Route B: Via this compound (Suzuki-Miyaura Coupling) |
| Key Intermediate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | This compound |
| Starting Material | L-proline | N-Boc-L-proline |
| Key Transformation | Acylation and Cyanation | Borylation |
| Overall Yield (to intermediate) | ~30-40% | ~60-70% (reported for similar borylations) |
| Stereochemical Integrity | Generally well-maintained | High, with retention of configuration |
| Substrate Scope | Primarily for alkylation with amines | Broad, for coupling with various aryl/heteroaryl halides |
| Reagent Toxicity/Handling | Chloroacetyl chloride is corrosive and lachrymatory. | Boronic acids and esters are generally stable solids. Palladium catalysts require careful handling. |
Note: The yields for Route B are based on literature precedents for similar Suzuki-Miyaura couplings of N-Boc protected amino acid derivatives, as direct comparative studies for a specific DPP-4 inhibitor were not found in the reviewed literature.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol is adapted from established literature procedures for the synthesis of Vildagliptin intermediates.
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid To a suspension of L-proline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), chloroacetyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide The crude carboxylic acid from the previous step is dissolved in THF, and to this solution, a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added. The mixture is stirred for 1 hour at room temperature, followed by the addition of aqueous ammonia. The reaction is stirred overnight. The product is then extracted with an organic solvent and purified.
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile The amide from Step 2 is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. A dehydrating agent, such as trifluoroacetic anhydride (1.5 eq), is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to yield the desired product.
Protocol 2: Proposed Suzuki-Miyaura Coupling using this compound
This generalized protocol is based on standard conditions for Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent system is added, and the reaction mixture is heated to a temperature between 80-100 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Comparison of synthetic workflows for DPP-4 inhibitors.
References
A Comparative Guide to Proline-Derived Organocatalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic and performance aspects of reactions involving proline and its derivatives as organocatalysts, with a focus on the asymmetric aldol reaction. While direct comparative kinetic data for N-Boc-Pyrrolidin-2-(S)-ylboronic acid is not extensively available in the current literature, this document aims to provide a valuable comparison by examining the well-studied kinetics of the parent catalyst, L-proline, and the performance of other proline derivatives.
Introduction to this compound and Proline-Derived Catalysts
This compound is a derivative of the naturally occurring amino acid L-proline. Proline and its derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations, offering a metal-free and often more sustainable alternative to traditional metal-based catalysts.[1][] The rigid pyrrolidine ring of proline provides a well-defined chiral environment, enabling high stereocontrol in reactions such as aldol additions, Mannich reactions, and Michael additions.[1][3]
The catalytic activity of proline derivatives can be tuned by modifying the carboxyl or amine group. The introduction of a boronic acid moiety, as in this compound, is a strategy to modulate the Lewis acidity and steric environment of the catalyst, potentially influencing its reactivity and selectivity.
The Benchmark: Proline-Catalyzed Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a cornerstone of carbon-carbon bond formation and a benchmark for evaluating the performance of organocatalysts.[4][5] L-proline has been extensively studied in this context and its proposed catalytic cycle is widely accepted.
Signaling Pathway: The Proline-Catalyzed Aldol Reaction Cycle
The catalytic cycle of the proline-catalyzed aldol reaction is believed to proceed through an enamine intermediate. The secondary amine of proline reacts with the ketone to form an enamine, which then attacks the aldehyde in a stereocontrolled manner. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the L-proline-catalyzed intermolecular aldol reaction.
Kinetic Profile of L-Proline in the Aldol Reaction
Detailed kinetic studies of the proline-catalyzed aldol reaction have revealed a complex interplay of factors. Reaction progress kinetic analysis has shown that the rate can be dependent on the concentrations of both the ketone and the aldehyde, suggesting that enamine formation is not always the sole rate-determining step.[6] Isotope labeling studies have provided evidence for the enamine mechanism.[7]
While a simple, universally applicable rate law is not established due to the complexity and substrate dependency, some key kinetic features have been identified:
-
Catalyst Order: The reaction has been reported to be first order in proline in some cases.[6]
-
Rate-Determining Step: The carbon-carbon bond forming step is generally considered to be rate-determining.[8]
-
Side Reactions: The formation of oxazolidinones from the reaction of proline with the ketone is a known side reaction that can sequester the catalyst and affect the overall reaction rate.[6]
Comparative Performance of Proline Derivatives
While direct kinetic comparisons are scarce, the performance of various proline derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde provides a useful benchmark. The following table summarizes representative data from the literature. It is important to note that reaction conditions can vary, affecting direct comparability.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti:syn ratio | ee (%) (anti) | Reference |
| L-Proline | 10 | MeOH/H₂O | 19 | 95 | 86:14 | 98 | [9] |
| (S)-Thioproline | 20 | DMSO | 24 | 85 | >95:5 | 96 | [10] |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-L-proline | 20 | DMSO | 4 | 92 | 93:7 | 99 | [10] |
| Prolinamide | 20 | CH₂Cl₂ | 24 | 90 | 95:5 | 98 | [11] |
| Prolinethioamide | 20 | CH₂Cl₂ | 24 | 92 | 95:5 | 95 | [11] |
Note: This table is a summary of representative data and is intended for comparative purposes. Direct comparison should be made with caution as reaction conditions may vary between studies. Data for this compound in this specific reaction was not available in the reviewed literature.
The data suggests that derivatization of the proline scaffold can lead to improved performance. For instance, silylation of the hydroxyl group in 4-hydroxyproline can significantly reduce reaction times while maintaining high yields and stereoselectivities.[10] Prolinamides and prolinethioamides also show excellent performance, sometimes superior to proline itself under specific conditions.[11]
Experimental Protocols for Kinetic Studies
Monitoring the progress of a proline-catalyzed aldol reaction is crucial for understanding its kinetics. The following is a generalized protocol for such a study.
Experimental Workflow for Kinetic Analysis
Caption: A generalized experimental workflow for conducting kinetic analysis of an organocatalyzed reaction.
General Protocol for Kinetic Analysis by GC-MS
-
Preparation of Stock Solutions: Prepare stock solutions of the ketone, aldehyde, catalyst (e.g., L-proline or its derivative), and an internal standard in the chosen solvent (e.g., DMSO).
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the stock solutions of the ketone, aldehyde, and internal standard. Thermostat the reaction mixture to the desired temperature.
-
Reaction Initiation: Initiate the reaction by adding the catalyst stock solution. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of NaBH₄ in methanol to reduce the remaining aldehyde and the product to the corresponding alcohols for easier analysis) and a suitable solvent for extraction (e.g., ethyl acetate).
-
Work-up: Vortex the quenched sample, separate the organic layer, and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Analysis: Analyze the organic layer by GC-MS to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time to determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
Conclusion
While direct kinetic data for this compound remains to be extensively reported, the wealth of information on L-proline and its other derivatives provides a strong framework for understanding its potential performance. The proline-catalyzed aldol reaction serves as an excellent model system for these investigations. The comparative data on various proline derivatives indicate that structural modifications can significantly impact catalytic efficiency and stereoselectivity. Further kinetic studies on boronic acid-modified proline derivatives will be invaluable for the rational design of next-generation organocatalysts for asymmetric synthesis.
References
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
